(R)-3-(N-Boc-N-methyl-amino)butanoic acid
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Overview
Description
®-3-(N-Boc-N-methyl-amino)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(N-Boc-N-methyl-amino)butanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves continuous flow reactors and solid acid catalysts to enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor can facilitate the Boc protection of amines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
®-3-(N-Boc-N-methyl-amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The Boc group can be removed under reductive conditions using reagents like hydrogen and palladium on carbon.
Substitution: The Boc group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
The major product formed from the deprotection of ®-3-(N-Boc-N-methyl-amino)butanoic acid is the free amine, which can then participate in further synthetic transformations.
Scientific Research Applications
®-3-(N-Boc-N-methyl-amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of fine chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism by which ®-3-(N-Boc-N-methyl-amino)butanoic acid exerts its effects is primarily through the protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
®-3-(N-Fmoc-N-methyl-amino)butanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.
®-3-(N-Cbz-N-methyl-amino)butanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection, which is removed by catalytic hydrogenation.
Uniqueness
®-3-(N-Boc-N-methyl-amino)butanoic acid is unique due to the stability of the Boc group under a wide range of conditions, making it highly versatile in synthetic applications. The ease of removal of the Boc group under mild acidic conditions also adds to its utility in multi-step synthesis processes .
Properties
IUPAC Name |
(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMMBUTUOAXHP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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